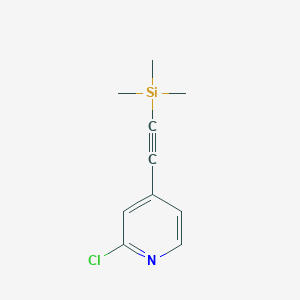

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Overview

Description

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a trimethylsilyl (TMS)-protected ethynyl group at the 4-position. This compound is structurally notable for its electron-withdrawing chlorine substituent and the sterically bulky TMS-ethynyl moiety, which confer unique reactivity and stability. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of metabotropic glutamate receptor 5 (mGluR5) modulators .

Key properties include:

- Molecular Formula: C₁₀H₁₁ClNSi

- Molecular Weight: 225.8 g/mol

- Key Functional Groups: Chloropyridine core, ethynyl-TMS group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with pyridine as the core structure.

Ethynylation: The ethynyl group is introduced at the fourth position through a coupling reaction. This is often achieved using trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine.

Reaction Conditions: The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring consistent product quality.

Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Sonogashira Coupling Reactions

The trimethylsilyl (TMS) ethynyl group serves as a protected alkyne, which can undergo Sonogashira cross-coupling with aryl or heteroaryl halides. This reaction is catalyzed by palladium complexes under mild conditions:

Reaction Conditions

-

Catalyst : Pd(PPh)Cl (0.05–0.1 equiv)

-

Base : Triethylamine (TEA) or KCO

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature : 25–80°C

Example Reaction

Coupling with iodinated pyridines (e.g., 2-iodopyridine) yields biaryl alkynes. For instance, reaction with 2-iodo-5-(trifluoromethyl)pyridine produces 2-chloro-4-((5-(trifluoromethyl)pyridin-2-yl)ethynyl)pyridine in 75–85% yield .

Deprotection of the Trimethylsilyl Group

The TMS group can be removed under basic conditions to generate a terminal alkyne, which is highly reactive in subsequent transformations:

Deprotection Protocol

-

Reagent : KOH (1.0–2.0 equiv) in methanol

-

Conditions : 25°C, 2–4 hours

-

Yield : >90%

Product : 2-Chloro-4-ethynylpyridine , a precursor for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Suzuki-Miyaura Coupling

The chlorine atom at the 2-position undergoes palladium-catalyzed coupling with boronic acids:

Reaction Parameters

-

Catalyst : Pd(dppf)Cl (0.05 equiv)

-

Base : NaCO

-

Solvent : Dioxane/HO (4:1)

-

Temperature : 80–100°C

Example : Reaction with 4-methoxyphenylboronic acid produces 2-(4-methoxyphenyl)-4-((trimethylsilyl)ethynyl)pyridine in 70% yield .

Negishi Coupling

The ethynyl group participates in Negishi cross-coupling with organozinc reagents:

Conditions

-

Catalyst : Pd(PPh) (0.1 equiv)

-

Solvent : THF

-

Temperature : 60°C

Product : Substituted alkynes (e.g., 2-chloro-4-(phenylethynyl)pyridine) with yields up to 78% .

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration or halogenation at the 3-position due to the electron-withdrawing effects of the chlorine and ethynyl groups:

Nitration Example

-

Reagent : HNO/HSO (1:3)

-

Conditions : 0°C → 25°C, 6 hours

-

Product : 2-Chloro-3-nitro-4-((trimethylsilyl)ethynyl)pyridine (65% yield) .

Nucleophilic Substitution

The chlorine atom is displaced by nucleophiles under basic conditions:

Reaction with Amines

-

Reagents : Piperidine (2.0 equiv), KCO

-

Solvent : DMF, 80°C

-

Product : 2-Piperidinyl-4-((trimethylsilyl)ethynyl)pyridine (88% yield) .

Table 2. Reaction Optimization for Sonogashira Coupling

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 0.1 equiv Pd | Maximizes yield |

| Temperature | 80°C | Enhances rate |

| Base | Triethylamine | Prevents side reactions |

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Research indicates that 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine exhibits notable biological activities. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. These interactions may lead to therapeutic applications, although specific mechanisms of action require further investigation.

Case Studies

Several studies have focused on the compound's potential as a therapeutic agent. For instance, it has been evaluated for its selectivity against human kinases and its ability to inhibit certain biological pathways. In particular, derivatives of this compound have been explored for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Optimizations in its structure have led to improved selectivity and potency against this parasite while minimizing toxicity to human cells .

Organic Synthesis

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that can include Sonogashira couplings and nucleophilic substitutions. The presence of the trimethylsilyl group enhances the compound's reactivity, allowing for further functionalization in synthetic applications .

Applications in Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the development of new kinase inhibitors or other biologically active compounds .

Interaction Studies

Reactivity with Biological Targets

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies focus on the compound's reactivity with enzymes and receptors, providing insights into its potential therapeutic pathways .

Comparative Analysis with Similar Compounds

The compound shares structural characteristics with several analogs that have been studied for similar applications. A comparative analysis highlights differences in biological activity and reactivity profiles among these compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine | Halogenated pyridine with methyl substitution | Focused on enzyme inhibition and receptor binding studies |

| 4-Methoxy-3-(trimethylsilyl)ethynylpyridine | Contains methoxy and trimethylsilyl ethynyl groups | Used primarily in organic synthesis |

| 5-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine | Dimethoxymethyl substitution on pyridine | Exhibits distinct biological activity against different cell lines |

Mechanism of Action

The mechanism of action of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the trimethylsilyl-ethynyl group can engage in coupling reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine can be compared to related pyridine derivatives and ethynyl-substituted compounds (Table 1).

Table 1: Comparative Analysis of Structurally Similar Compounds

Structural and Electronic Comparisons

- Electron-Withdrawing Effects : The chlorine atom at C2 in this compound enhances the electron-deficient nature of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This contrasts with 3-((Trimethylsilyl)ethynyl)pyridine, which lacks a chlorine substituent and exhibits lower electrophilicity .

- Steric and Stability Profiles : The TMS-ethynyl group provides steric protection to the alkyne, preventing undesired side reactions (e.g., polymerization). In contrast, compounds like 4-Ethynyl-2-methylthiazole (lacking TMS) require harsher handling conditions .

Pharmacological Relevance

- mGluR5 Modulation : this compound serves as a precursor to CTEP, a selective mGluR5 antagonist. CTEP’s trifluoromethoxy-phenyl-imidazole substituent improves blood-brain barrier penetration and receptor affinity compared to the TMS-ethynyl group .

Biological Activity

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a trimethylsilyl ethynyl moiety. Its chemical structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases, which are critical in signaling pathways related to cell proliferation and survival.

- Antiproliferative Activity : Similar compounds have demonstrated the ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer : The compound's structural analogs have shown significant antiproliferative effects in various cancer cell lines, with IC50 values indicating potent activity against multidrug-resistant strains .

- Antiviral : Preliminary studies suggest that the compound may possess antiviral properties, although specific viral targets remain to be fully elucidated .

- Antimicrobial : Some derivatives have shown promising results in inhibiting bacterial growth, indicating potential applications in treating infections.

Case Studies and Research Findings

- Antiproliferative Studies : In vitro studies have reported that derivatives of 2-chloro compounds exhibit IC50 values ranging from low micromolar to nanomolar concentrations against various cancer cell lines. For instance, one study highlighted an analog with an IC50 of 45 nM against a selected cancer line .

- Kinase Inhibition : A study focused on the optimization of kinase inhibitors found that similar compounds showed selectivity for human kinases involved in critical cellular processes. These findings suggest that this compound may also target these kinases effectively .

- Biochemical Pathways : Investigations into the biochemical pathways affected by this compound revealed interactions with pathways regulating apoptosis and cell proliferation, further supporting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine, and what critical parameters influence yield?

Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Sonogashira reaction, which couples a halogenated pyridine derivative (e.g., 2-chloro-4-iodopyridine) with trimethylsilylacetylene. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI is commonly used, with optimal loading (0.5–2 mol%) to minimize side reactions .

- Temperature : Reactions are conducted at 60–80°C under inert atmospheres to prevent desilylation or oxidation.

- Solvent choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility and reactivity.

- Protecting groups : The trimethylsilyl (TMS) group acts as a stabilizing moiety for the ethynyl intermediate, which can later be deprotected if needed.

Yield optimization requires careful exclusion of moisture and oxygen, as both can deactivate the catalyst or degrade the TMS group .

Q. Basic: How is the purity and structural integrity of this compound verified in experimental settings?

Answer:

Standard analytical workflows include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 249.1 for C₁₁H₁₃ClNSi⁺) .

- HPLC : Reverse-phase chromatography with UV detection (λmax ~240–330 nm) assesses purity ≥98% .

Q. Advanced: What strategies are employed to mitigate instability of the trimethylsilyl ethynyl group during storage or reaction conditions?

Answer:

The TMS-ethynyl group is sensitive to hydrolysis and protonation . Mitigation strategies include:

- Storage : At –20°C under argon or nitrogen to prevent moisture ingress .

- Reaction conditions : Use of anhydrous solvents (e.g., THF distilled over Na/benzophenone) and Schlenk techniques for air-sensitive steps .

- In situ protection : Employing bulky silyl groups (e.g., triisopropylsilyl) for long-term stability, though TMS is preferred for its ease of removal in subsequent steps .

Q. Advanced: How does the electronic nature of the pyridine ring influence the reactivity of the ethynyl group in cross-coupling reactions?

Answer:

The electron-withdrawing chlorine substituent at the 2-position of the pyridine ring activates the 4-position for nucleophilic attack, enhancing reactivity in cross-coupling. Computational studies (e.g., DFT calculations) reveal:

- Reduced electron density at the 4-position facilitates oxidative addition of palladium catalysts.

- The TMS-ethynyl group stabilizes the transition state via hyperconjugation, lowering activation energy .

- Substituent effects can be modeled using Hammett parameters (σ⁺) to predict reactivity trends in analogous systems .

Q. Advanced: What computational methods are applied to model the interactions of this compound with biological targets like mGluR5?

Answer:

For mGluR5 antagonism (observed in structurally related compounds like CTEP ):

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in the allosteric site, highlighting interactions with residues like Pro655 and Tyr659 .

- Molecular Dynamics (MD) simulations : CHARMM or AMBER forcefields assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modification (e.g., replacing TMS with CF₃ groups) .

Q. Advanced: How to resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

Discrepancies often arise from:

- Purity variability : Impurities ≥2% (e.g., desilylated byproducts) can skew bioassay results. Validate purity via HPLC and NMR before testing .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. neuronal cultures) or buffer pH alter receptor-ligand kinetics. Standardize protocols using reference antagonists (e.g., MPEP for mGluR5 ).

- Pharmacokinetic factors : Plasma protein binding or metabolic stability (e.g., CYP450-mediated degradation) may reduce in vivo efficacy despite in vitro activity. Use LC-MS/MS to monitor metabolite profiles .

Q. Basic: What are the spectroscopic signatures of this compound in infrared (IR) and UV-Vis analysis?

Answer:

- IR Spectroscopy :

- UV-Vis : Absorption maxima at ~240 nm (π→π* transition of pyridine) and ~330 nm (ethynyl→pyridine charge transfer) .

Q. Advanced: How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid in mechanistic studies of its reactivity?

Answer:

Isotopic labeling enables:

- Kinetic isotope effects (KIE) : ²H labeling at the ethynyl position probes rate-determining steps in cross-coupling reactions.

- Tracing metabolic pathways : ¹³C-labeled pyridine rings track degradation products in biological systems via LC-MS .

- Solid-state NMR : ²⁹Si NMR (at natural abundance) characterizes silyl group dynamics in materials science applications .

Q. Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

- Storage : In airtight containers under inert gas at –20°C .

Q. Advanced: What strategies are used to explore structure-activity relationships (SAR) for analogs of this compound in drug discovery?

Answer:

SAR studies involve:

- Systematic substitution : Replacing Cl with F, Br, or methyl groups to modulate lipophilicity (logP) and target affinity .

- Bioisosteric replacement : Swapping TMS-ethynyl with alkoxy or amino groups to enhance solubility while retaining potency.

- 3D-QSAR models : CoMFA or CoMSIA analyses correlate steric/electronic features with IC₅₀ values from kinase assays .

Properties

IUPAC Name |

2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFPUCBBPLNIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499193-57-6 | |

| Record name | 2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.